2-Chloro-5-(pentafluorosulfur)benzoic acid
Overview
Description
2-Chloro-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4ClF5O2S and a molecular weight of 282.62 g/mol It is characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a benzoic acid moiety
Preparation Methods
One common synthetic route includes the reaction of 2-chlorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the fluorination process. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-5-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Oxidation and Reduction: The pentafluorosulfur group can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
2-Chloro-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pentafluorosulfur)benzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The pentafluorosulfur group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .
Comparison with Similar Compounds
2-Chloro-5-(pentafluorosulfur)benzoic acid can be compared with other halogenated benzoic acids and fluorinated compounds:
2-Chlorobenzoic Acid: Lacks the pentafluorosulfur group, resulting in different reactivity and applications.
Pentafluorobenzoic Acid: Contains multiple fluorine atoms but lacks the chlorine atom, leading to distinct chemical behavior.
2-Bromo-5-(pentafluorosulfur)benzoic Acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity in substitution reactions.
Properties
IUPAC Name |
2-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKMPGVWOPIPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129781 | |
Record name | Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431329-70-2 | |
Record name | Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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